1-bromo-2-chloro-3,5-dimethoxybenzene
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Overview
Description
1-Bromo-2-chloro-3,5-dimethoxybenzene is an organic compound with the molecular formula C8H8BrClO2 It is a derivative of benzene, substituted with bromine, chlorine, and methoxy groups
Mechanism of Action
Target of Action
1-Bromo-2-chloro-3,5-dimethoxybenzene is an organic intermediate . It primarily targets the benzene ring in organic synthesis . The benzene ring is a crucial component in many organic compounds, and its stability and reactivity make it a key target in various reactions .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to interact with the benzene ring without disrupting its aromaticity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway can lead to the synthesis of various organic compounds .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can serve as a key intermediate in the synthesis of various organic compounds . For example, it can be used in the synthetic preparation of pharmaceutical inhibitors via cross-coupling reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the electrophilic aromatic substitution reaction . Additionally, the compound should be stored in a sealed, cool, and dry environment to maintain its stability .
Preparation Methods
1-Bromo-2-chloro-3,5-dimethoxybenzene can be synthesized through several methods. One common synthetic route involves the bromination and chlorination of 3,5-dimethoxyaniline. The process typically includes the following steps:
Diazotization: 3,5-dimethoxyaniline is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) bromide and copper(I) chloride to introduce the bromine and chlorine atoms, respectively.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-2-chloro-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups, which activate the benzene ring towards electrophiles.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include bromine, chlorine, copper(I) bromide, and copper(I) chloride. Major products formed from these reactions depend on the specific nucleophiles or electrophiles used.
Scientific Research Applications
1-Bromo-2-chloro-3,5-dimethoxybenzene has several applications in scientific research:
Comparison with Similar Compounds
1-Bromo-2-chloro-3,5-dimethoxybenzene can be compared with other similar compounds, such as:
1-Bromo-3,5-dimethoxybenzene: Lacks the chlorine atom, making it less versatile in certain substitution reactions.
1-Bromo-2,5-dimethoxybenzene: Substituted at different positions, leading to different reactivity and applications.
The presence of both bromine and chlorine atoms in this compound makes it unique and more versatile for various chemical transformations.
Properties
CAS No. |
81574-72-3 |
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Molecular Formula |
C8H8BrClO2 |
Molecular Weight |
251.5 |
Purity |
93 |
Origin of Product |
United States |
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